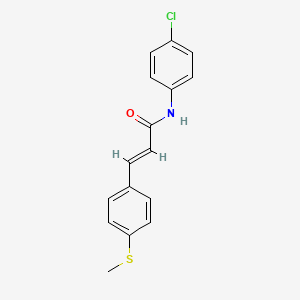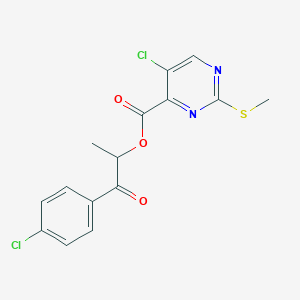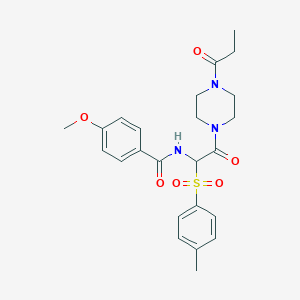![molecular formula C13H13ClN2OS B2549936 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine CAS No. 145889-63-0](/img/structure/B2549936.png)
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine derivatives have been identified as compounds with significant biological activity. These derivatives have been explored for their potential as inhibitors of phosphoinositide 3-kinase, showcasing their utility in xenograft models of tumor growth . Additionally, they have been synthesized and studied for their antinociceptive effects in mice, demonstrating efficacy in behavioral tests without impacting motor coordination or myorelaxation . The combination of morpholine with other heterocyclic systems, such as 1,2,4-triazole, has been beneficial for reducing nociception .
Synthesis Analysis
The synthesis of these derivatives often involves the Mannich reaction, with the structures confirmed using IR and 1H-NMR spectra . Other synthetic approaches include refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride , and classical Knoevenagel condensation for the creation of novel fluorescent styryl push-pull compounds . One-pot reactions have also been employed to synthesize related thiazolidinones bearing the morpholino moiety .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various techniques. Single crystal X-ray diffraction studies have confirmed the structures of synthesized derivatives, revealing details such as lattice parameters and crystal systems . These studies have provided insights into the planarity of the rings and the dihedral angles between different moieties within the molecules .
Chemical Reactions Analysis
The chemical reactivity of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine derivatives has been explored through various reactions. For instance, the Knoevenagel condensation has been used to synthesize styryl derivatives with photophysical properties . The aminomethylation of certain precursors followed by reduction and reaction with Grignard reagents has led to compounds with anticonvulsive and n-cholinolytic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives have been studied through photophysical analysis and spectral analysis. The effect of solvent polarity and viscosity on their absorptive and emissive properties has been investigated . Additionally, the biological activities of these compounds have been evaluated, including antibacterial, antioxidant, anti-TB, anti-diabetic activities, and their potential as molluscicidal agents . Molecular docking studies have also been conducted to understand their interaction with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine have been extensively studied. For instance, derivatives of morpholine, including those with a thiazolyl group, have been synthesized for various applications. These compounds have been characterized using NMR, IR, Mass spectral studies, and single crystal X-ray diffraction studies, confirming their molecular structure and providing insight into their potential applications in scientific research, such as biological activities and material science. Specifically, the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated significant anti-tuberculosis and anti-microbial activities, suggesting the potential of similar compounds for therapeutic uses (Mamatha S.V et al., 2019).
Antimicrobial and Antitumor Activities
Research into morpholine derivatives, including the 4-chlorophenyl thiazol-2-yl morpholine framework, has shown promising antimicrobial and antitumor activities. These studies are pivotal for the development of new drugs and treatments. The structure of these compounds allows for the inhibition of specific proteins involved in disease progression, making them valuable in pharmacological research. For example, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cellular functions and cancer development, demonstrating their utility in tumor growth inhibition in xenograft models (R. Alexander et al., 2008).
Chemical Synthesis and Material Science
The versatility of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine in chemical synthesis and material science is notable. Its derivatives have been synthesized through various chemical reactions, contributing to the development of new materials and chemical agents. These compounds' unique properties make them suitable for a wide range of applications, from developing new pharmaceuticals to creating materials with specific characteristics. The synthesis of thiazolyl-N-phenylmorpholine derivatives and their evaluation for biological activities underscore the potential of these compounds in developing antitumor agents (Amerah M. Al-Soliemy et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine is the carbonic anhydrase CA-II enzyme . This enzyme is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance due to its vital function within cellular processes .
Mode of Action
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine interacts with the CA-II enzyme by attaching to its binding site and blocking its action . This interaction can
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHOWPTGBRPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)





![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2549871.png)
